molecular formula C16H15N3O3S B5602991 2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B5602991
M. Wt: 329.4 g/mol
InChI Key: AEMWLVUJKFQOJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines and derivatives often involves multistep reactions starting from simple precursors such as methyl 3-methoxy-5-methylbenzoate or ethyl cyanoacetate, combined with other reagents to build the desired scaffold. For instance, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]-pyrimidin-5-yl) formimidate reacts with alkyl- and arylhydrazines to form modified thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d]dipyrimidin-4-ones, highlighting the versatility in synthesizing these compounds (Tumkevičius, 1994).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be detailed through X-ray crystallography, demonstrating their solid-state conformations and intramolecular interactions. For example, compounds within this class show a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this folded conformation, highlighting the structural motifs that may influence biological activity (Subasri et al., 2016).

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of novel thienopyrimidine derivatives, including structures related to the compound , have been investigated. For instance, certain derivatives demonstrated significant antibacterial potency against various bacterial strains, such as E. coli and B. subtilis, with minimum inhibitory concentrations indicating strong antimicrobial effects (Kerru et al., 2019).

Anticancer and Imaging Agents

Compounds with a thienopyrimidine backbone have been reported for their potential in anticancer therapy and as imaging agents. A particular focus has been on the synthesis of derivatives for use in positron emission tomography (PET) imaging, indicating the versatility of these compounds in both therapeutic and diagnostic fields (Dollé et al., 2008).

Synthesis and Biological Activities

The synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the chemical versatility of thienopyrimidine compounds. These derivatives exhibited good antibacterial and antifungal activities, comparable to standard drugs, showcasing their potential in antimicrobial applications (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized for their anti-inflammatory and analgesic properties. These compounds showed significant activity, suggesting the potential of thienopyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Cytotoxic Activity

Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines, demonstrating the compound's potential in anticancer research (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-22-11-5-3-10(4-6-11)12-8-23-15-14(12)16(21)19(9-18-15)7-13(17)20/h3-6,8-9H,2,7H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWLVUJKFQOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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